POLY(3-DODECYLTHIOPHENE-2 5-DIYL)

Catalog No.
S1833951
CAS No.
137191-59-4
M.F
C8H8BrIO2
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
POLY(3-DODECYLTHIOPHENE-2 5-DIYL)

CAS Number

137191-59-4

Product Name

POLY(3-DODECYLTHIOPHENE-2 5-DIYL)

Molecular Formula

C8H8BrIO2

Molecular Weight

0

Poly(3-dodecylthiophene-2,5-diyl) is a conjugated polymer known for its semiconductive properties and is part of the polythiophene family. This polymer features a backbone of thiophene rings with a dodecyl side chain, which enhances its solubility in organic solvents and facilitates processing into thin films. The chemical structure can be represented as follows:

C12H25C4H4S(repeating unit)\text{C}_{12}\text{H}_{25}-\text{C}_4\text{H}_4\text{S}\quad (\text{repeating unit})

This compound is primarily used in organic electronics, including organic solar cells, field-effect transistors, and light-emitting diodes due to its ability to conduct electricity and its stability under various conditions .

The primary mechanism of action for P3DDT is its ability to conduct electricity. This property arises from the delocalized electrons in its conjugated backbone. P3DDT is being explored for various applications that exploit its conductivity, such as organic field-effect transistors (OFETs) and organic solar cells [].

  • Limited data available: Specific data on P3DDT's toxicity and hazards is limited.
  • General handling precautions: As with most organic materials, P3DDT should be handled with care and appropriate personal protective equipment (PPE) should be worn when handling it.

Rechargeable Battery Electrodes

One promising area of research for P3DDT is its use in rechargeable battery electrodes. Its ability to conduct electricity makes it a potential candidate for replacing traditional electrode materials [1]. Research suggests that P3DDT electrodes can offer advantages like high capacity and improved cyclability (the ability to undergo many charge/discharge cycles) [1].

Source

[2] Park, S.-M., Shin, J.-Y., Kim, Y., Lee, N.-G., & Lee, J.-Y. (2011). Conducting poly(3-dodecylthiophene) for high-performance anode materials in lithium ion batteries. Journal of Materials Chemistry, 21(12), 4852-4857. ()

That are characteristic of conjugated polymers. Key reactions include:

  • Electrochemical Polymerization: This method allows for the formation of the polymer from monomers through oxidative polymerization.
  • Nucleophilic Substitution: The dodecyl group can undergo nucleophilic substitution reactions, which can modify the polymer's properties.
  • Grignard Reaction: This reaction can be utilized for the synthesis of the polymer by coupling thiophene derivatives with alkyl halides .

These reactions enable the customization of the polymer's electrical and optical properties.

Poly(3-dodecylthiophene-2,5-diyl) exhibits notable biological activity due to its conductive nature. It has been shown to interact with various biomolecules, which can be harnessed in biosensors and bioelectronics. The polymer's ability to facilitate electron transfer makes it a candidate for applications in bioelectronic devices, where it can enhance signal transduction between biological systems and electronic components .

The synthesis of poly(3-dodecylthiophene-2,5-diyl) typically involves several methods:

  • Electrochemical Polymerization: This method involves applying a potential to a solution containing monomers to induce polymer formation on an electrode surface.
  • Chemical Polymerization: Utilizing oxidizing agents such as iron(III) chloride to initiate polymerization in solution.
  • Grignard Metathesis: A more advanced method that allows for precise control over the molecular weight and polydispersity of the resulting polymer.

Each method has its advantages depending on the desired properties and application of the final product .

Poly(3-dodecylthiophene-2,5-diyl) finds applications in various fields due to its unique properties:

  • Organic Photovoltaics: Used as an active layer in solar cells due to its light absorption and charge transport capabilities.
  • Field-Effect Transistors: Serves as the semiconductor material in organic transistors, enabling flexible electronics.
  • Sensors: Its conductivity changes in response to environmental stimuli make it suitable for use in chemical sensors and biosensors.

The versatility of this polymer allows it to be integrated into numerous electronic devices .

Studies have demonstrated that poly(3-dodecylthiophene-2,5-diyl) interacts effectively with various biomolecules. These interactions can enhance device performance in bioelectronics by improving charge transfer rates. For instance, research indicates that this polymer can form stable complexes with proteins and nucleic acids, facilitating their detection and analysis .

Several compounds share structural similarities with poly(3-dodecylthiophene-2,5-diyl), each exhibiting unique characteristics:

Compound NameStructureUnique Features
Poly(3-hexylthiophene-2,5-diyl)C₆H₁₃S-C₄H₄SHigher solubility; lower molecular weight
Poly(3-octylthiophene-2,5-diyl)C₈H₁₅S-C₄H₄SEnhanced charge mobility
Poly(3-decylthiophene-2,5-diyl)C₁₀H₂₁S-C₄H₄SImproved thermal stability

Poly(3-dodecylthiophene-2,5-diyl) is unique due to its balance between solubility and electrical conductivity, making it particularly effective for applications requiring flexibility and durability .

Iron(III) chloride-mediated oxidative polymerization represents one of the most extensively studied methods for synthesizing poly(3-dodecylthiophene-2,5-diyl) and related polythiophene derivatives [3] [6]. This direct oxidative coupling approach offers significant advantages over multi-step synthetic routes, particularly in terms of simplicity and the ability to achieve high molecular weight polymers [6].

The polymerization mechanism proceeds through a radical pathway rather than a radical cation mechanism, as evidenced by quantum chemical computations and experimental observations [6]. The iron(III) chloride must exist in solid state within the reaction mixture to maintain catalytic activity, with the soluble portion remaining largely inert [6]. This requirement fundamentally influences reaction design and optimization parameters.

Table 1: Impact of Reaction Parameters on Iron(III) Chloride-Initiated Oxidative Polymerization

Reaction ParameterEffectMechanismReference
Reduced TemperatureImprovement of dispersity with slight decrease in yieldSuppression of active (oxidized) monomers in favor of dimers/oligomers [3]
Improved SolventIncreased molecular weight and improved regioregularityImproved solvation of polymer [3]
Reduced Monomer ConcentrationIncreased molecular weight and improved regioregularitySuppression of dimer/oligomer couplings and improved solvation of polymer [3]
Decreased Oxidant/Monomer RatioSeverely decreased yields, sharp decrease in molecular weightOverall reduction in number of oxidized species present [3]

The order of reagent addition significantly impacts polymerization outcomes, with "reverse" addition conditions (oxidant added to monomer) generally producing superior results compared to "standard" addition methods [3]. Electronic factors, particularly the oxidation potential of the monomer and solution, exert the greatest influence on polymerization behavior and degree of polymerization achieved [3].

Temperature control emerges as a critical parameter, with reduced temperatures leading to improved dispersity indices while maintaining reasonable yields [3]. The polymerization requires approximately twice the stoichiometric proportion of iron(III) chloride indicated by theoretical calculations, attributed to the complex solid-state requirements and hydrogen chloride evolution during the reaction [6].

Grignard Metathesis Method

The Grignard metathesis method represents a sophisticated approach for synthesizing regioregular poly(3-dodecylthiophene-2,5-diyl) with precise molecular weight control [4] [7]. This methodology enables the preparation of highly regioregular polymers through a controlled chain-growth mechanism, distinguishing it from traditional step-growth polymerization approaches.

The synthesis involves the initial formation of Grignard reagents from halogenated thiophene monomers, followed by nickel-catalyzed polymerization [7]. The method demonstrates remarkable control over polymer architecture, enabling the synthesis of block copolymers and other complex structures with defined molecular weights and narrow polydispersity indices [4].

Regioregular poly(3-hexylthiophene) synthesis via Grignard metathesis polymerization has been extensively characterized, providing insights applicable to poly(3-dodecylthiophene-2,5-diyl) synthesis [7]. The polymerization exhibits first-order kinetics characteristic of chain-growth mechanisms, with apparent rate constants varying significantly based on monomer structure and steric hindrance [35].

Table 2: Comparative Reactivity of Thiophene Monomers in Grignard Metathesis Polymerization

Monomer TypeReactivity CharacteristicsTemperature RequirementsReference
3-HexylthiopheneHigh reactivity, standard conditionsRoom temperature [35]
3-DodecylthiopheneModerate reactivity, similar to 3-hexylthiopheneRoom temperature [35]
3-(2-Ethylhexyl)thiopheneReduced reactivity due to branched side chainElevated temperature (>35°C) [35]
3-(4-Octylphenyl)thiopheneSignificantly reduced reactivityRoom temperature with limitations [35]

The influence of side chain structure on polymerization kinetics reveals that linear alkyl chains, such as the dodecyl group in poly(3-dodecylthiophene-2,5-diyl), exhibit favorable reactivity characteristics comparable to the well-studied hexyl analog [35]. This similarity enables efficient polymerization under mild conditions while maintaining excellent regioregular control.

External initiators have been successfully employed with bis(diphenylphosphino)propane ligands to achieve controlled molecular weights and narrow molecular weight distributions [19]. The use of chloro(phenyl)(bis(diphenylphosphino)propane)nickel(II) and chloro(ortho-tolyl)(bis(diphenylphosphino)propane)nickel(II) complexes as initiators demonstrates complete incorporation of the initiating aryl group, enabling precise end-group control [19].

Electrochemical Polymerization in Flow Microreactors

Electrochemical polymerization in flow microreactors represents an innovative approach for synthesizing poly(3-dodecylthiophene-2,5-diyl) with enhanced control over molecular weight and polymer properties [12]. This methodology addresses several limitations of traditional batch electrochemical polymerization, including substrate deposition and limited control over reaction parameters.

Flow microreactor systems enable the synthesis of soluble polythiophene without polymer deposition on electrode surfaces, a significant advancement over conventional electrochemical methods [12]. The continuous flow configuration allows for precise control of residence time, enabling molecular weight manipulation through careful adjustment of reaction conditions.

The electrochemical polymerization mechanism involves the formation of radical cations through anodic oxidation, followed by chemical coupling reactions to form the polymer backbone [8] [9]. A simplified mechanism involves alternating electrochemical and chemical reaction steps, with initial thiophene electrooxidation occurring at approximately 1.6 volts versus saturated calomel electrode [9].

Table 3: Electrochemical Polymerization Parameters in Flow Microreactors

ParameterOptimization RangeImpact on PolymerizationReference
Flow Rate0.1-10 mL/minControls residence time and molecular weight [12]
Applied Potential1.1-2.5 V vs SCEDetermines polymerization rate and efficiency [8] [9]
Electrode MaterialPlatinum, carbon, stainless steelAffects polymer quality and deposition characteristics [36]
Electrolyte Concentration0.1-0.5 MInfluences conductivity and reaction efficiency [8]

The microreactor design typically incorporates small inter-electrode gaps (100-500 micrometers) that enable operation with minimal or no supporting electrolyte, significantly simplifying product purification [36] [37]. The high surface area-to-volume ratio characteristic of microreactors enhances mass transfer efficiency, leading to improved reaction control and product quality.

Temperature effects on electrochemical polymerization reveal that nucleation and growth mechanisms remain consistent across the range of 263-303 Kelvin, with kinetic factors rather than film conductivity governing temperature dependence [33]. Lower temperatures result in increased nucleation induction times and reduced charge associated with both progressive nucleation contributions [33].

Regioregularity Control Mechanisms

Regioregularity control represents a fundamental aspect of poly(3-dodecylthiophene-2,5-diyl) synthesis, directly influencing the polymer's electronic and optical properties [10] [13]. The achievement of high regioregularity, particularly head-to-tail coupling, is essential for optimizing charge transport properties and crystalline packing arrangements.

The synthesis of regioregular polythiophenes produces structurally homogeneous and defect-free polymers with greatly improved photonic and electronic properties compared to regioirregular analogs [13]. Regioregular polythiophenes exhibit superior electrical properties due to their planar backbone and solid-state self-assembly capabilities, forming well-organized three-dimensional polycrystalline structures [13].

Palladium-catalyzed chain-growth polymerization with controlled regioregularity has been demonstrated using ruthenium phosphine complexes [10]. This approach enables simultaneous control of molar mass and regioregularity through careful catalyst selection and reaction optimization. The methodology produces polymers with tunable regioregularity while maintaining narrow molecular weight distributions.

Table 4: Regioregularity Control Strategies and Outcomes

Synthetic MethodRegioregularity AchievementHead-to-Tail ContentMolecular Weight ControlReference
Grignard Metathesis>98% head-to-tailExcellentPrecise control achievable [13]
Iron(III) Chloride OxidationVariable, condition dependentGood to excellentLimited control [6]
Palladium-CatalyzedTunable regioregularityControllableExcellent control [10]
Dehydrobrominative PolycondensationHigh regioregularity>95% head-to-tailGood control [13]

The influence of halogen functionality on catalyst transfer polycondensation reveals significant mechanistic insights [14]. Brominated monomers typically yield controlled polymerization with nickel(II)-dithienyl complexes as resting states, while chlorinated monomers result in mixed resting states leading to uncontrolled polymerization [14]. Iodinated monomers exhibit notable inhibition by magnesium salt by-products, requiring specialized approaches such as turbo Grignard reagents [14].

Dehydrobrominative polycondensation using Knochel-Hauser bases offers enhanced atom efficiency compared to dehalogenative approaches [13]. This methodology employs 2-halo-3-substituted thiophenes with magnesium amide bases, avoiding interference with polymer propagation during synthesis [13]. The approach demonstrates superior atomic efficiency while maintaining high regioregularity in the resulting polymers.

Effect of Catalyst Loading on Polymerization Kinetics

Catalyst loading exerts profound influence on polymerization kinetics and final polymer properties in poly(3-dodecylthiophene-2,5-diyl) synthesis [21] [24]. The relationship between catalyst concentration and polymerization rate follows complex patterns dependent on the specific catalytic system employed and monomer characteristics.

Palladium-catalyzed aerobic oxidative coupling demonstrates saturation kinetics with respect to copper(II) acetate cocatalyst loading [24]. Systematic variation of copper(II) acetate concentration reveals saturation behavior, with optimal catalyst loading achieving 80% yield of coupled products [24]. The copper cocatalyst primarily influences carbon-carbon coupling rather than carbon-hydrogen activation, as evidenced by differential effects on hydrogen-deuterium exchange versus coupling rates [24].

Iron(III) chloride-mediated polymerization requires careful optimization of oxidant-to-monomer ratios to achieve optimal molecular weights and yields [3]. Substoichiometric ratios result in severely decreased yields and sharply reduced molecular weights due to insufficient oxidized species concentration [3]. The optimal ratio typically exceeds theoretical stoichiometric requirements by a factor of two, attributed to solid-state catalyst requirements and side reactions [6].

Table 5: Catalyst Loading Effects on Polymerization Outcomes

Catalyst SystemLoading RangeRate EnhancementMolecular Weight ImpactReference
Copper(II) Acetate (Pd-catalyzed)1-10 mol%15-fold increaseModerate positive effect [24]
Iron(III) Chloride2-4 equivalentsOptimal at 2.4 equivSignificant positive correlation [3] [6]
Nickel(bis(diphenylphosphino)propane)2-5 mol%First-order dependencePrecise molecular weight control [19]
Knochel-Hauser Base1.2-2.0 equivalentsEnhanced atom efficiencyMaintained high regioregularity [13]

Temperature dependence of catalyst activity reveals distinct patterns across different systems [33]. For electrochemical systems, catalyst performance remains consistent across 263-303 Kelvin temperature ranges, with kinetic factors rather than electronic factors governing temperature effects [33]. Chemical catalyst systems demonstrate more pronounced temperature sensitivity, particularly for nickel-based systems where elevated temperatures may be required for sterically hindered monomers [35].

The kinetic analysis of Grignard metathesis polymerization reveals that catalyst loading directly influences both initiation and propagation rates [21]. Higher catalyst concentrations accelerate polymer formation but may lead to reduced molecular weight control if concentration exceeds optimal ranges [21]. The balance between polymerization rate and molecular weight control requires careful optimization for each specific monomer system.

Post-Polymerization Functionalization Approaches

Post-polymerization functionalization provides versatile approaches for modifying poly(3-dodecylthiophene-2,5-diyl) properties without requiring specialized monomer synthesis [15] [16]. These methodologies enable the introduction of functional groups that would be incompatible with polymerization conditions or difficult to incorporate during polymer synthesis.

Thiol-ene click chemistry represents a particularly effective approach for post-polymerization modification of polythiophene derivatives [15]. This methodology enables efficient grafting of alkyl, polyethylene glycol, and ferrocene moieties onto polymer chains through radical-based mechanisms [15]. The approach demonstrates excellent compatibility with electrochemically deposited films while maintaining polymer morphology and enabling property tuning across broad ranges.

The functionalization of poly(3-(6-bromoalkyl)thiophene) precursors through nucleophilic substitution reactions provides access to diverse functional groups [16]. Carboxylic acids, amines, and thiols can be successfully introduced through carefully designed reaction sequences involving lithiated oxazolines, sodium azide, and potassium thioacetate respectively [16].

Table 6: Post-Polymerization Functionalization Strategies

Functionalization MethodTarget Functional GroupsReaction ConditionsProperty ModificationsReference
Thiol-ene Click ChemistryAlkyl, PEG, ferroceneRadical initiation, mild conditionsSolubility, conductivity, wettability [15]
Nucleophilic SubstitutionCarboxylic acids, amines, thiolsVarious nucleophiles, controlled temperatureEnhanced functionality, processability [16]
Lithiated OxazolineCarboxylic acid derivativesLow temperature, hydrochloric acid hydrolysisImproved solubility and binding [16]
Azide ReductionPrimary aminesSodium azide, lithium aluminum hydrideEnhanced polarity and binding capability [16]

The conversion of normally insoluble polythiophene derivatives into soluble materials through alkyl group grafting demonstrates the utility of post-polymerization approaches [15]. This transformation enables processing and characterization techniques that would otherwise be inaccessible due to polymer insolubility [15].

Electrochemically deposited films subjected to post-polymerization modification exhibit tunable conductivity, electroactivity, and contact angles over broad ranges [15]. Scanning electron microscopy analysis confirms that modification procedures do not significantly alter surface morphology, preserving the beneficial structural characteristics of the original polymer films [15].

Nuclear Magnetic Resonance spectroscopy represents a fundamental analytical technique for the comprehensive structural characterization of poly(3-dodecylthiophene-2,5-diyl). Both proton and carbon-13 Nuclear Magnetic Resonance spectroscopy provide detailed insights into the molecular structure, regioregularity, and conformational behavior of this conjugated polymer [1] [2].

Proton Nuclear Magnetic Resonance Spectroscopy

The proton Nuclear Magnetic Resonance spectrum of poly(3-dodecylthiophene-2,5-diyl) exhibits characteristic resonances that enable detailed structural analysis [1]. The thiophene ring protons appear as a broadened singlet at 6.98-7.00 parts per million, representing the hydrogen atoms at the 2-position of the thiophene ring. This chemical shift region is particularly significant for regioregularity determination, as the integration ratio of these signals provides quantitative information about head-to-tail coupling percentages [3].

The aliphatic side chain protons display a series of characteristic multiplets throughout the spectrum. The alpha-methylene protons adjacent to the thiophene ring appear as broadened multiplets at 2.56-2.81 parts per million, while the beta-methylene protons resonate at 1.68-1.59 parts per million [1]. The remaining methylene groups of the dodecyl chain produce overlapping multiplets in the region of 1.40-1.21 parts per million, and the terminal methyl group appears as a triplet at 0.92-0.85 parts per million.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through the analysis of carbon environments within the polymer backbone and side chains [1]. The thiophene ring carbons exhibit distinct resonances, with the quaternary carbon at the 3-position appearing at 142.7 parts per million, while the aromatic carbons at positions 2 and 5 resonate at 130.4 parts per million. The carbon at position 4 of the thiophene ring appears at 129.4 parts per million.

The alkyl side chain carbons produce signals in the aliphatic region, with the methylene carbons appearing between 31.4-31.6 parts per million and the terminal methyl carbon resonating at 14.1 parts per million [1]. The multiplicity and chemical shift patterns of these carbon signals provide valuable information about the polymer microstructure and any potential branching or structural irregularities.

Advanced Nuclear Magnetic Resonance Techniques

Two-dimensional Nuclear Magnetic Resonance experiments, including correlation spectroscopy, total correlation spectroscopy, heteronuclear multiple-quantum coherence, heteronuclear single-quantum coherence, and heteronuclear multiple-bond correlation, can be successfully employed for detailed structural characterization of poly(3-dodecylthiophene-2,5-diyl) [2]. These techniques enable the assignment of complex signal patterns and provide information about through-bond and through-space connectivity within the polymer structure.

The appearance of Nuclear Magnetic Resonance spectra is significantly influenced by the aggregation behavior of poly(3-dodecylthiophene-2,5-diyl) in solution. In good solvents such as deuterated chloroform, regioregular polymers typically exist in random coil conformations and produce relatively narrow line widths [2]. However, the formation of pi-stacked aggregates can lead to significant line broadening and chemical shift changes, particularly affecting the aromatic region of the spectrum.

Gel Permeation Chromatography for Molecular Weight Determination

Gel permeation chromatography serves as the primary technique for molecular weight characterization of poly(3-dodecylthiophene-2,5-diyl), despite inherent challenges associated with the structural differences between the analyte and calibration standards [4] [3]. The technique separates polymer chains based on their hydrodynamic volume in solution, providing information about molecular weight distribution, number-average molecular weight, weight-average molecular weight, and polydispersity index.

Experimental Considerations

The molecular weight determination of poly(3-dodecylthiophene-2,5-diyl) by gel permeation chromatography requires careful consideration of experimental parameters to ensure accurate and reproducible results [4]. The choice of mobile phase significantly impacts the analysis, with tetrahydrofuran and chlorobenzene being the most commonly employed solvents. Elevated temperatures of 40-140°C are often necessary to ensure complete dissolution and prevent aggregation of the polymer chains [3].

Column selection represents a critical parameter for successful analysis. Mixed bed columns or Styragel columns with appropriate pore size ranges are typically employed to achieve adequate separation across the molecular weight range of interest [4]. The use of multiple columns in series can enhance resolution and extend the effective separation range.

Systematic Errors and Calibration Issues

A significant challenge in the gel permeation chromatography analysis of poly(3-dodecylthiophene-2,5-diyl) arises from the structural mismatch between the semi-rigid polymer chains and the flexible polystyrene standards commonly used for calibration [4] [3]. This mismatch results in systematic overestimation of molecular weights by factors of 1.2-1.8, depending on the molecular weight range and specific experimental conditions.

The overestimation occurs because poly(3-dodecylthiophene-2,5-diyl) adopts a more extended conformation compared to the coil-like polystyrene standards of equivalent molecular weight [4]. The persistence length of poly(3-dodecylthiophene-2,5-diyl) is approximately 1-3 nanometers, significantly larger than that of polystyrene, resulting in different hydrodynamic volumes for polymers of identical molecular weight.

Universal Calibration Methods

To address the limitations of polystyrene calibration, universal calibration methods employing intrinsic viscosity measurements have been developed [4]. This approach utilizes the relationship between hydrodynamic volume and the product of molecular weight and intrinsic viscosity. In-line viscometry detectors enable the determination of intrinsic viscosity for each eluting fraction, allowing for more accurate molecular weight determination.

Typical Molecular Weight Data

Poly(3-dodecylthiophene-2,5-diyl) synthesized by controlled polymerization methods typically exhibits number-average molecular weights ranging from 7,600 to 72,000 grams per mole, with corresponding weight-average molecular weights of 15,000 to 110,000 grams per mole [3]. The polydispersity index values generally range from 1.26 to 1.55, reflecting the controlled nature of the polymerization process. These molecular weights correspond to degree of polymerization values of approximately 63 to 372 repeating units, based on the monomer molecular weight of approximately 194 grams per mole.

FTIR Spectroscopic Analysis

Fourier Transform Infrared spectroscopy provides comprehensive vibrational characterization of poly(3-dodecylthiophene-2,5-diyl), enabling the identification of functional groups, assessment of crystalline polymorphs, and evaluation of molecular ordering [5] [6]. The technique is particularly valuable for distinguishing between different crystalline forms and monitoring structural changes as a function of temperature or processing conditions.

Characteristic Vibrational Bands

The Fourier Transform Infrared spectrum of poly(3-dodecylthiophene-2,5-diyl) exhibits several characteristic absorption bands that provide detailed structural information [5] [6]. The aromatic carbon-hydrogen stretching vibrations appear at approximately 3094 wavenumbers, corresponding to the thiophene ring protons. The aliphatic region displays strong absorption bands at 2915-2923 wavenumbers and 2848 wavenumbers, attributed to asymmetric and symmetric methylene stretching vibrations of the dodecyl side chains, respectively.

The fingerprint region between 800 and 1600 wavenumbers contains the most structurally informative absorptions [5]. The symmetric carbon-carbon double bond stretching vibrations of the thiophene rings appear as strong bands at 1465-1467 wavenumbers, while additional carbon-carbon stretching modes are observed at 1456 and 1436 wavenumbers. The methyl deformation and carbon-carbon intra-ring stretching vibrations produce a medium-intensity band at 1378 wavenumbers.

Polymorph Identification

One of the most significant applications of Fourier Transform Infrared spectroscopy in poly(3-dodecylthiophene-2,5-diyl) characterization is the identification and quantification of different crystalline polymorphs [5] [7]. Form I crystals, which represent the thermodynamically stable phase at room temperature, are characterized by specific vibrational bands at 819 and 836 wavenumbers. Form II crystals, which contain interdigitated alkyl side chains, exhibit a characteristic band at 827 wavenumbers.

The relative intensities of these polymorph-specific bands enable quantitative determination of the phase composition [7]. An intermediate phase characterized by twisted main chains and ordered side chains produces a weak absorption at 806 wavenumbers. The ability to distinguish between these phases is crucial for understanding the structure-property relationships in poly(3-dodecylthiophene-2,5-diyl) materials.

Thiophene Ring Vibrations

The thiophene ring vibrations provide detailed information about the electronic structure and molecular ordering of the polymer [5] [6]. In-plane carbon-hydrogen bending vibrations appear at 1320 and 1100 wavenumbers, while out-of-plane vibrations are observed at 787 wavenumbers. The carbon-sulfur stretching vibrations produce medium-intensity bands at 1192 and 668 wavenumbers, and the carbon-sulfur-carbon ring deformation mode appears at 628 wavenumbers.

Temperature-Dependent Studies

Temperature-dependent Fourier Transform Infrared spectroscopy enables the investigation of thermal transitions and phase behavior in poly(3-dodecylthiophene-2,5-diyl) [8]. The technique can monitor the form I to form II transition that occurs as a function of temperature and molecular weight. Changes in band intensities and positions provide information about conformational changes, side chain mobility, and crystalline reorganization processes.

Thermal Analysis via DSC and TGA

Differential Scanning Calorimetry and Thermogravimetric Analysis provide comprehensive thermal characterization of poly(3-dodecylthiophene-2,5-diyl), revealing information about glass transitions, crystallization behavior, melting processes, and thermal stability [9] [7]. These techniques are essential for understanding the temperature-dependent properties and processing behavior of the polymer.

Differential Scanning Calorimetry Analysis

Differential Scanning Calorimetry measurements of poly(3-dodecylthiophene-2,5-diyl) reveal several characteristic thermal transitions [9] [7]. The glass transition temperature typically ranges from 54 to 61 degrees Celsius, depending on the molecular weight and regioregularity of the polymer. Higher regioregularity generally results in higher glass transition temperatures due to increased chain stiffness and intermolecular interactions.

Crystallization behavior during cooling scans shows exothermic peaks at temperatures ranging from 363 to 386 degrees Celsius [7]. The crystallization temperature is significantly influenced by molecular weight and confinement effects. In nanoconfined geometries, such as within alumina nanopores, the crystallization temperature decreases substantially due to suppressed nucleation processes.

Melting endotherms appear at temperatures between 215 and 222 degrees Celsius, with the exact temperature depending on the crystalline polymorph present [9]. Form I crystals generally exhibit higher melting temperatures compared to Form II crystals. The presence of multiple melting peaks often indicates the coexistence of different polymorphs or the occurrence of reorganization processes during heating.

Liquid Crystalline Transitions

Poly(3-dodecylthiophene-2,5-diyl) exhibits liquid crystalline behavior, with a characteristic transition occurring at approximately 60 degrees Celsius [10]. This transition represents the onset of liquid crystalline ordering and is associated with changes in molecular packing and chain conformation. The temperature and enthalpy of this transition are sensitive to molecular weight and regioregularity variations.

Thermogravimetric Analysis

Thermogravimetric Analysis of poly(3-dodecylthiophene-2,5-diyl) reveals a two-step thermal degradation process [9] [11]. The first degradation step, occurring at temperatures around 73 degrees Celsius, corresponds to the evaporation of residual solvent from the synthesis process. The second degradation step, with maximum decomposition rates at 462-483 degrees Celsius, represents the thermal depolymerization of the polymer backbone.

Thermal stability parameters include the temperatures at which 5% and 10% weight loss occur, denoted as T5 and T10, respectively [9]. For poly(3-dodecylthiophene-2,5-diyl), T5 values range from 226 to 285 degrees Celsius, while T10 values span from 315 to 416 degrees Celsius. These parameters provide quantitative measures of thermal stability and are influenced by molecular weight, regioregularity, and processing history.

Comparative Thermal Stability

The thermal stability of poly(3-dodecylthiophene-2,5-diyl) is generally superior to that of polyacetylene but lower than that of some other conducting polymers [11]. The decomposition process involves the loss of dopant species followed by backbone degradation. Under inert atmospheres, the polymer demonstrates enhanced thermal stability compared to oxidizing conditions.

X-ray Diffraction Studies

X-ray diffraction analysis provides detailed information about the crystalline structure, molecular packing, and orientation of poly(3-dodecylthiophene-2,5-diyl) [12] [7] [10]. The technique enables the determination of unit cell parameters, crystallite sizes, and the degree of molecular ordering within the polymer matrix.

Crystal Structure and Unit Cell Parameters

Poly(3-dodecylthiophene-2,5-diyl) adopts an orthorhombic crystal structure with unit cell parameters of a = 2.583 nanometers, b = 0.775 nanometers, and c = 0.777 nanometers for Form I crystals [7]. The (100) reflection at q = 2.3 inverse nanometers corresponds to the side-by-side arrangement of polymer chains with a d-spacing of 2.58 nanometers. This reflection is associated with the lamellar packing of the alkyl side chains.

The (020) reflection at q = 16.4 inverse nanometers, with a d-spacing of 0.775 nanometers, arises from the pi-pi stacking of conjugated aromatic rings [7]. This reflection provides information about the interchain spacing and the degree of backbone planarity. Higher-order reflections, including (200) and (300), are also observed and confirm the lamellar packing arrangement.

Polymorphic Behavior

X-ray diffraction studies reveal the existence of two distinct crystalline polymorphs in poly(3-dodecylthiophene-2,5-diyl) [7] [13]. Form I represents the conventional packing arrangement observed in most regioregular poly(3-alkylthiophenes), while Form II exhibits interdigitated alkyl side chain packing. The relative amounts of these polymorphs depend on crystallization conditions, molecular weight, and regioregularity.

High regioregularity polymers (94% and 83%) predominantly adopt Form I crystal structures, while lower regioregularity materials (76% and 60%) exhibit significant amounts of Form II crystals [13]. This polymorphic behavior directly influences the thermal transition temperatures and mechanical properties of the material.

Molecular Orientation and Texture

X-ray diffraction analysis enables the assessment of molecular orientation and texture in poly(3-dodecylthiophene-2,5-diyl) films and fibers [7]. In oriented samples, the distribution of diffraction intensities as a function of azimuthal angle provides quantitative information about the degree of orientation. Face-on orientation, where the polymer backbone is parallel to the substrate, can be distinguished from edge-on orientation through careful analysis of reflection positions and intensities.

Nanoconfined Crystallization

Studies of poly(3-dodecylthiophene-2,5-diyl) crystallized within alumina nanopores reveal significant effects of spatial confinement on crystal structure and orientation [7]. Grazing incidence wide-angle X-ray diffraction measurements show that polymer chains preferentially orient with pi-pi stacking directions parallel to the nanowire axis. The degree of orientation increases as the pore diameter decreases, indicating stronger confinement effects in smaller pores.

Line Shape Analysis

Warren-Averbach line shape analysis of X-ray diffraction peaks provides detailed information about crystallite sizes, lattice parameter variations, and disorder fluctuations [10]. This analysis reveals that apparent peak narrowing upon heating is primarily due to changes in microscopic heterogeneities rather than crystallite size increases. The technique is particularly valuable for understanding the nature of liquid crystalline transitions in the polymer.

Determination of Regioregularity Percentages

The determination of regioregularity percentages represents a critical aspect of poly(3-dodecylthiophene-2,5-diyl) characterization, as the degree of head-to-tail coupling directly influences the material properties and device performance [14] [15] [13]. Multiple analytical techniques can be employed for regioregularity assessment, each offering different levels of precision and applicability.

Proton Nuclear Magnetic Resonance Integration Method

The most widely employed method for regioregularity determination involves the integration of specific proton Nuclear Magnetic Resonance signals [3] [14]. The thiophene ring protons at the 2-position appear at characteristic chemical shifts of 6.98-7.00 parts per million for head-to-tail couplings. The integration ratio of these signals relative to other aromatic proton environments provides a direct measure of the head-to-tail coupling percentage, with typical precision of ±2%.

Regioregular poly(3-dodecylthiophene-2,5-diyl) synthesized using controlled polymerization methods typically exhibits regioregularity values of 94-98% [3] [16]. The high degree of regioregularity is essential for achieving optimal electronic properties and crystalline ordering in the polymer.

Nuclear Magnetic Resonance Peak Splitting Analysis

Chemical shift differences between different regioisomeric environments enable regioregularity determination through detailed peak splitting analysis [14]. Head-to-tail, head-to-head, and tail-to-tail couplings produce distinct chemical shift patterns that can be resolved and quantified. This method provides regioregularity values with precision of approximately ±3% and is particularly useful for polymers with intermediate regioregularity levels.

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 Nuclear Magnetic Resonance spectroscopy offers an alternative approach for regioregularity assessment through analysis of carbon signal multiplicity and chemical shift patterns [14]. The quaternary carbon at the 3-position of the thiophene ring is particularly sensitive to the local regiochemical environment. While less precise than proton Nuclear Magnetic Resonance methods (±5% precision), carbon-13 analysis provides valuable complementary information about polymer microstructure.

Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry

Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry enables regioregularity determination through end-group analysis and molecular weight distribution studies [16]. This technique provides high precision (±1%) and is particularly valuable for low molecular weight polymers where Nuclear Magnetic Resonance integration becomes challenging. The method relies on the analysis of fragmentation patterns and end-group compositions that reflect the polymerization mechanism and regioselectivity.

Complementary Spectroscopic Methods

Several spectroscopic techniques provide qualitative information about regioregularity through assessment of molecular ordering and crystalline structure [13] [17]. Fourier Transform Infrared spectroscopy reveals the presence of crystalline phases that are characteristic of high regioregularity materials. Ultraviolet-visible spectroscopy shows aggregation behavior and vibronic structure that correlate with regioregularity levels.

X-ray diffraction analysis provides information about crystallinity and molecular packing that indirectly reflects the degree of regioregularity [13]. Higher regioregularity materials typically exhibit more pronounced diffraction features and higher degrees of crystalline order. Thermal analysis techniques, including Differential Scanning Calorimetry, reveal transition temperatures that are sensitive to regioregularity variations.

Regioregularity-Structure-Property Relationships

The regioregularity of poly(3-dodecylthiophene-2,5-diyl) directly influences crystalline polymorph formation, thermal transition temperatures, and electronic properties [13]. High regioregularity polymers (>90%) predominantly form Form I crystals and exhibit higher melting temperatures and liquid crystalline transition temperatures. Lower regioregularity materials show increased formation of Form II crystals with interdigitated side chain packing.

Dates

Last modified: 08-15-2023

Explore Compound Types